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Abstract
Talviraline, also known as HBY 097, is a second-generation, non-nucleoside reverse

transcriptase inhibitor (NNRTI) with potent activity against human immunodeficiency virus type

1 (HIV-1). This technical guide provides a comprehensive overview of the chemical structure,

physicochemical and pharmacological properties, and mechanism of action of Talviraline.

Detailed experimental protocols for the evaluation of its anti-HIV activity and a representative

synthetic scheme are also presented.

Chemical Structure and Physicochemical Properties
Talviraline is a quinoxaline derivative with the chemical formula C15H20N2O3S2.[1] Its

chemical structure is characterized by a core quinoxaline ring system, a feature common to this

class of NNRTIs.

Table 1: Chemical Identifiers of Talviraline
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Identifier Value

IUPAC Name

propan-2-yl (2S)-7-methoxy-2-

(methylsulfanylmethyl)-3-sulfanylidene-2,4-

dihydroquinoxaline-1-carboxylate[1]

Synonyms HBY 097, Bay 10-8979[1][2]

CAS Number 163451-80-7[1]

Molecular Formula C15H20N2O3S2[1]

Molecular Weight 340.5 g/mol [1]

SMILES CC(C)OC(=O)N1--INVALID-LINK--CSC[1]

InChI Key GWKIPRVERALPRD-ZDUSSCGKSA-N[1]

Table 2: Physicochemical Properties of Talviraline

Property Value Source

Physical State Powder [2]

Solubility
DMSO: 50 mg/mL (146.86

mM)
[2]

XLogP3 2.7 [1]

Predicted Collision Cross

Section
173.3 Å² ([M+H]⁺) PubChem

Note: Experimental data for melting point, boiling point, and pKa are not readily available in the

public domain. Sonication is recommended for dissolution in DMSO.[2]

Pharmacological Properties and Mechanism of
Action
Talviraline is a highly potent inhibitor of HIV-1 replication.[2] It functions as a non-nucleoside

reverse transcriptase inhibitor by binding to a specific allosteric site on the HIV-1 reverse
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transcriptase (RT) enzyme, distinct from the active site where nucleoside analogs bind.[3] This

binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase

activity and preventing the conversion of the viral RNA genome into proviral DNA.

Signaling Pathway of HIV-1 Reverse Transcription Inhibition by Talviraline
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Caption: Talviraline binds to HIV-1 RT, inhibiting proviral DNA synthesis.

Talviraline has demonstrated efficacy against a variety of HIV-1 strains, including those

resistant to other NNRTIs.[4] This broader activity profile is a key characteristic of second-

generation NNRTIs.

Experimental Protocols
In Vitro Anti-HIV Activity Assessment: Cytopathic Effect
(CPE) Inhibition Assay
This assay is a primary screening method to determine the ability of a compound to protect

host cells from the cytopathic effects of HIV infection.

Experimental Workflow for CPE Inhibition Assay
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Caption: Workflow for determining the anti-HIV activity of Talviraline.

Methodology:
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Cell Preparation: Seed a susceptible human T-cell line (e.g., MT-2) into 96-well microtiter

plates at an appropriate density.

Compound Dilution: Prepare serial dilutions of Talviraline in cell culture medium.

Treatment: Add the diluted Talviraline to the wells containing the cells. Include control wells

with no drug (virus control) and no virus (cell control).

Infection: Add a predetermined amount of HIV-1 to the appropriate wells.

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.

CPE Assessment: Quantify the extent of viral-induced CPE using a cell viability assay, such

as one that measures ATP content (e.g., CellTiter-Glo®) or by staining with a dye like crystal

violet.[5]

Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration

of Talviraline that inhibits the viral cytopathic effect by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of Talviraline on the enzymatic

activity of HIV-1 RT.

Methodology:

Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g.,

poly(rA)-oligo(dT)), dNTPs (with one being labeled, e.g., [³H]dTTP), and a suitable buffer with

MgCl₂ and DTT.

Inhibitor Addition: Add varying concentrations of Talviraline to the reaction mixture.

Enzyme Addition: Initiate the reaction by adding purified recombinant HIV-1 reverse

transcriptase.

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b068009?utm_src=pdf-body
https://www.benchchem.com/product/b068009?utm_src=pdf-body
https://antiviral.creative-diagnostics.com/cytopathic-effect-inhibition-assay.html
https://www.benchchem.com/product/b068009?utm_src=pdf-body
https://www.benchchem.com/product/b068009?utm_src=pdf-body
https://www.benchchem.com/product/b068009?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Termination and Precipitation: Stop the reaction and precipitate the newly

synthesized DNA onto filter mats using trichloroacetic acid.

Quantification: Wash the filter mats to remove unincorporated labeled dNTPs and measure

the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of

Talviraline that reduces the RT activity by 50%.

Synthesis of Talviraline
Talviraline belongs to the quinoxaline class of compounds. The synthesis of quinoxaline

derivatives generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl

compound. A representative synthetic approach is outlined below.

Logical Flow of a Representative Quinoxaline Synthesis

o-Phenylenediamine
+ 1,2-Dicarbonyl Compound Condensation Reaction Quinoxaline Core Structure Further Functionalization Steps Talviraline

Click to download full resolution via product page

Caption: General synthetic pathway for quinoxaline derivatives like Talviraline.

Note: A detailed, step-by-step synthesis protocol for Talviraline is proprietary and not publicly

available. The synthesis of related quinoxaline NNRTIs often involves multi-step sequences to

introduce the specific substituents required for anti-HIV activity.

Conclusion
Talviraline is a potent, second-generation NNRTI with a favorable preclinical profile for the

treatment of HIV-1 infection. Its distinct chemical structure and mechanism of action make it an

important compound in the study of anti-HIV drug development. The experimental protocols

described herein provide a framework for the in vitro characterization of Talviraline and similar

antiviral candidates. Further research into its clinical efficacy and the development of resistance

is crucial for understanding its full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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